molecular formula C24H17NO4S B2844364 5-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-1-benzothiophene-2-carboxylic acid CAS No. 1446859-88-6

5-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-1-benzothiophene-2-carboxylic acid

Cat. No. B2844364
M. Wt: 415.46
InChI Key: FFHCVUCIZYLEFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a derivative of benzothiophene, which is a type of heterocyclic compound. The “5-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}” part suggests that an amino group is attached to the benzothiophene ring via a carbonyl group . The “9H-fluoren-9-ylmethoxy” part indicates the presence of a fluorene group, which is a type of polycyclic aromatic hydrocarbon .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzothiophene ring would provide a rigid, planar structure, while the fluorene group would add additional ring structures .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For example, the presence of multiple ring structures in this compound could suggest that it is relatively non-polar and insoluble in water .

Scientific Research Applications

Reversible Protection in Peptide Synthesis

The Fmoc group serves as a reversible amide protecting group, facilitating the synthesis of peptides with difficult sequences by preventing interchain association during solid-phase peptide synthesis. This attribute is crucial for synthesizing biologically active peptides and small proteins under a variety of conditions, offering a versatile tool for bioorganic chemistry (Johnson et al., 1993).

Solid Phase Peptide Synthesis Enhancement

The application of Fmoc amino acids in solid-phase peptide synthesis (SPPS) has been enhanced by the development of novel solid supports, linkages, and side chain protecting groups. This advancement has significantly contributed to the field by allowing for the efficient synthesis of peptides and small proteins, demonstrating the Fmoc group's role in facilitating complex synthetic procedures (Fields & Noble, 2009).

Application in Material Science

Fmoc-modified amino acids and short peptides exhibit self-assembly features, making them suitable for the fabrication of functional materials. The hydrophobicity and aromaticity of the Fmoc moiety promote the association of building blocks, leading to applications in cell cultivation, bio-templating, optical, drug delivery, catalytic, therapeutic, and antibiotic properties. This highlights the broad applicability of Fmoc-modified compounds beyond peptide synthesis into areas of material science and nanotechnology (Tao et al., 2016).

Photocatalytic Applications

The Fmoc group has also been utilized in photocatalytic applications for the decarboxylative arylation of α-amino acids and α-oxy acids, demonstrating its utility in synthetic chemistry for generating compounds with potential biological activity. This showcases the versatility of the Fmoc group in facilitating reactions under mild conditions, broadening its applications to include photocatalysis (Chen et al., 2019).

Future Directions

The future directions for research on this compound would depend on its potential applications. If it has interesting biological activity, it could be studied further as a potential drug. Alternatively, if it has interesting chemical properties, it could be studied in the context of materials science or other areas of chemistry .

properties

IUPAC Name

5-(9H-fluoren-9-ylmethoxycarbonylamino)-1-benzothiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17NO4S/c26-23(27)22-12-14-11-15(9-10-21(14)30-22)25-24(28)29-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-12,20H,13H2,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFHCVUCIZYLEFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC5=C(C=C4)SC(=C5)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-1-benzothiophene-2-carboxylic acid

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